molecular formula C9H11NO3 B8461620 4-methoxy-2-Pyridinepropanoic acid

4-methoxy-2-Pyridinepropanoic acid

Cat. No.: B8461620
M. Wt: 181.19 g/mol
InChI Key: IZGQSDZAESMUQU-UHFFFAOYSA-N
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Description

4-methoxy-2-Pyridinepropanoic acid is an organic compound that belongs to the class of pyridine derivatives It features a methoxy group attached to the pyridine ring and a propionic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-2-Pyridinepropanoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate catalysts, reagents, and reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-2-Pyridinepropanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxylic acid moiety can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.

Major Products

The major products formed from these reactions include hydroxyl derivatives, alcohol derivatives, and substituted pyridine derivatives.

Scientific Research Applications

4-methoxy-2-Pyridinepropanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methoxy-2-Pyridinepropanoic acid involves its interaction with specific molecular targets and pathways. The methoxy group and the propionic acid moiety play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, influencing various biochemical processes .

Properties

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

3-(4-methoxypyridin-2-yl)propanoic acid

InChI

InChI=1S/C9H11NO3/c1-13-8-4-5-10-7(6-8)2-3-9(11)12/h4-6H,2-3H2,1H3,(H,11,12)

InChI Key

IZGQSDZAESMUQU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC=C1)CCC(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

41.95 g of methyl 3-(4-methoxypyridin-2-yl)propionate (compound F2) are dissolved in 700 ml of tetrahydrofuran, and 217 ml of 1N sodium hydroxide solution are added. The mixture is stirred at RT until no more starting material is detectable (TLC). The mixture is neutralized using 217 ml of 1N hydrochloric acid solution, evaporated to dryness using a rotary evaporator and dried under high vacuum. The colorless residue is ground and extracted four times with dichloromethane/methanol (9:1). The combined extracts are evaporated to dryness. This gives 332 g of the title compound as a colorless powder of m.p. 131-132° C. The mass spectrum shows the molecular peak MH+ at 182 Da
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217 mL
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Synthesis routes and methods II

Procedure details

Similarly to Example 1, 0.275 g of 3-(4-methoxypyridin-2-yl)propionic acid (starting material A1), 0.28 g of 2,3-diamino-5-cyclohexylmethylpyridine (starting material E1) and 10 g of PPA (10 hours at 145° C. and chromatography using dichloromethane/methanol 15:1) give 0.183 g of the title compound of as a brownish oil. The mass spectrum shows the molecular peak MH+ at 351.4 Da.
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dichloromethane methanol
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Synthesis routes and methods III

Procedure details

Similarly to Example 1, 0.37 g of 3-(4-methoxypyridin-2-yl)propionic acid (starting material A1), 0.49 g of 2,3-diamino-5-(2-methylpropyl)pyridine (starting material D1) and 5 g of PPA (5 hours at 140° C. and chromatography using dichloromethane/methanol 30:1) give 0.151 g of the title compound of m.p. 111–113° C. The mass spectrum shows the molecular peak MH+ at 311.3 Da.
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Synthesis routes and methods IV

Procedure details

Similarly to Example 1, 0.69 g of 3-(4-methoxypyridin-2-yl)propionic acid (starting material A1), 0.74 g of 2,3-diamino-5-(2-phenylethyl)pyridine (starting material F1) and 12 g of PPA (24 hours at 140° C. and chromatography using dichloromethane/methanol 30:1) give 0.91 g of the title compound of m.p. 86–88° C. The mass spectrum shows the molecular peak MH+ at 359.4 Da.
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dichloromethane methanol
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Synthesis routes and methods V

Procedure details

41.95 g of methyl 3-(4-methoxypyridin-2-yl)propionate (starting material C1) are dissolved in 700 ml of tetrahydrofuran, and 217 ml of 1N sodium hydroxide solution are added. The mixture is stirred at RT until no more starting material is detectable (TLC). The mixture is neutralized using 217 ml of 1N hydrochloric add solution, evaporated to dryness and dried under high vacuum. The colorless residue is ground and extracted four times with dichloromethane/methanol (9:1). The combined extracts are evaporated to dryness. This gives 33.2 g of the title compound as a colorless powder of m.p. 131-132° C. The mass spectrum shows the molecular peak MH+ at 182 Da.
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41.95 g
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reactant
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0 (± 1) mol
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reactant
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700 mL
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217 mL
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reactant
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hydrochloric add solution
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